molecular formula C8H6N4O B1447027 2-(1H-1,2,4-triazol-1-yl)nicotinaldehyde CAS No. 1374649-96-3

2-(1H-1,2,4-triazol-1-yl)nicotinaldehyde

Cat. No. B1447027
M. Wt: 174.16 g/mol
InChI Key: DUOPIRBQXYZXLE-UHFFFAOYSA-N
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Description

“2-(1H-1,2,4-triazol-1-yl)nicotinaldehyde” is a chemical compound with the CAS Number: 1374649-96-3 . It has a molecular weight of 174.16 and its IUPAC name is 2-(1H-1,2,4-triazol-1-yl)nicotinaldehyde .


Molecular Structure Analysis

The InChI code for “2-(1H-1,2,4-triazol-1-yl)nicotinaldehyde” is 1S/C8H6N4O/c13-4-7-2-1-3-10-8(7)12-6-9-5-11-12/h1-6H . The IR absorption spectra of related 1,2,4-triazole derivatives were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .


Physical And Chemical Properties Analysis

“2-(1H-1,2,4-triazol-1-yl)nicotinaldehyde” is a solid compound .

Scientific Research Applications

Synthesis and Pharmacological Study

  • Application : 2-(1H-1,2,4-triazol-1-yl)nicotinaldehyde and its derivatives have been explored for their antimicrobial and antitubercular activities. This compound has shown effectiveness in these areas, suggesting its potential use in developing new pharmacological treatments (Dave et al., 2007).

Agricultural and Medicinal Chemistry

  • Application : The compound has significant interest in agricultural and medicinal chemistry, particularly for its herbicidal and antifungal activities. It forms the basis for developing methods to access substituted triazoles, which are crucial in these fields (Lassalas et al., 2017).

Metal Complexes and Molecular Devices

  • Application : 1,2,4-Triazole derivatives, like 2-(1H-1,2,4-triazol-1-yl)nicotinaldehyde, are used in synthesizing metal complexes with unique structures and specific magnetic properties. These complexes have potential applications in molecular-based memory devices, displays, and optical switches due to their spin crossover properties (Şahin et al., 2008).

Antimicrobial Agents

  • Application : The compound's derivatives have been synthesized as novel antimicrobial agents, showing significant activity against various microorganisms. This highlights its potential in developing new antimicrobial treatments (Kaplancikli et al., 2008).

Antiviral Activity Against COVID-19

  • Application : Recent studies have used derivatives of this compound in synthesizing molecules to inhibit the main coronavirus protease, essential in COVID-19 propagation. This suggests potential applications in creating antiviral drugs against COVID-19 (Rashdan et al., 2021).

Cholinesterase Inhibitors

  • Application : 1,2,4-Triazole derivatives have been synthesized as cholinesterase inhibitors. Such compounds can be promising in treating neurodegenerative diseases like Alzheimer's (Mohsen, 2012).

Anticancer Agents

  • Application : Some derivatives of this compound have been tested for their anticancer activity against a variety of human cancer cell lines. Certain compounds have shown the ability to inhibit tubulin polymerization, a key process in cancer cell division (Kamal et al., 2014).

properties

IUPAC Name

2-(1,2,4-triazol-1-yl)pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O/c13-4-7-2-1-3-10-8(7)12-6-9-5-11-12/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUOPIRBQXYZXLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)N2C=NC=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501226531
Record name 2-(1H-1,2,4-Triazol-1-yl)-3-pyridinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501226531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-1,2,4-triazol-1-yl)nicotinaldehyde

CAS RN

1374649-96-3
Record name 2-(1H-1,2,4-Triazol-1-yl)-3-pyridinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1374649-96-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1H-1,2,4-Triazol-1-yl)-3-pyridinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501226531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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